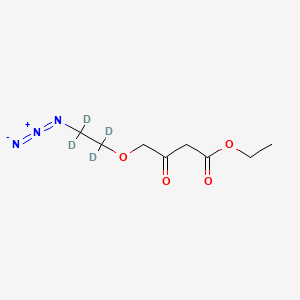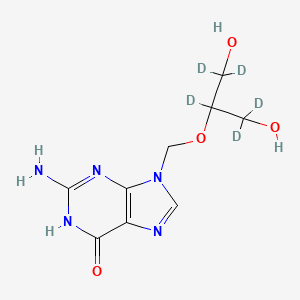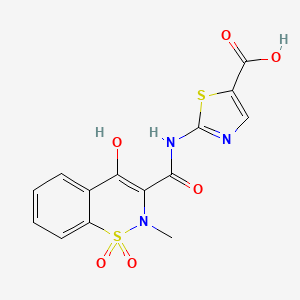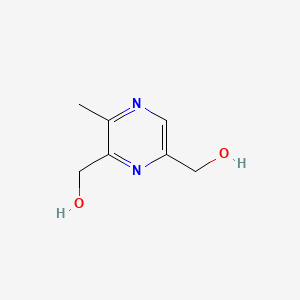
(3-Methylpyrazine-2,6-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpyrazine-2,6-diyl)dimethanol: is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyrazine, characterized by the presence of hydroxymethyl and methyl groups attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpyrazine-2,6-diyl)dimethanol typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (3-Methylpyrazine-2,6-diyl)dimethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 6-formyl-5-methylpyrazine or 6-carboxy-5-methylpyrazine.
Reduction: 6-(Hydroxymethyl)-5-methylpyrazin-2-ylamine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (3-Methylpyrazine-2,6-diyl)dimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with nucleic acids or proteins, affecting cellular processes and signaling pathways.
類似化合物との比較
- [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol
- 2,6-Pyridinedimethanol
- 3,5-Dimethyl-2-methoxypyrazine
Comparison:
- (3-Methylpyrazine-2,6-diyl)dimethanol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
- Compared to [4-Chloro-6-(hydroxymethyl)pyridin-2-yl]methanol , it lacks the chloro substituent, which may influence its reactivity and interaction with biological targets.
- 2,6-Pyridinedimethanol has a similar hydroxymethyl substitution but on a pyridine ring, leading to different electronic and steric effects.
- 3,5-Dimethyl-2-methoxypyrazine is a structural isomer with different functional groups, affecting its chemical behavior and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
104670-22-6 |
|---|---|
分子式 |
C7H10N2O2 |
分子量 |
154.169 |
IUPAC名 |
[6-(hydroxymethyl)-5-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c1-5-7(4-11)9-6(3-10)2-8-5/h2,10-11H,3-4H2,1H3 |
InChIキー |
PZVIZKTZCYOBSN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N=C1CO)CO |
同義語 |
2,6-Pyrazinedimethanol, 3-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


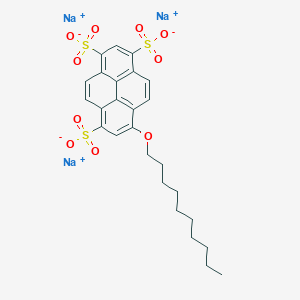
![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)
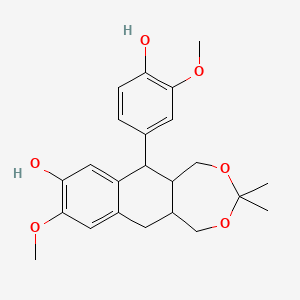

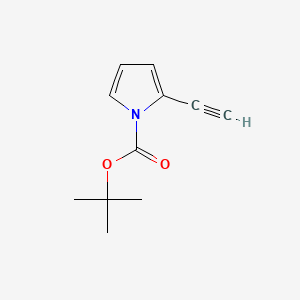

![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)

